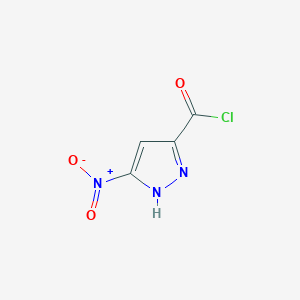

5-Nitro-3-pyrazolecarbonyl chloride

Übersicht

Beschreibung

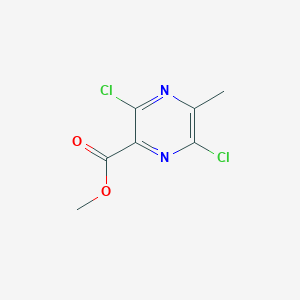

5-Nitro-3-pyrazolecarbonyl chloride is a chemical compound with the empirical formula C₄H₃N₃O₄ and a molecular weight of 157.08 g/mol . It belongs to the class of pyrazole-containing compounds, which have significant applications in various fields due to their versatility and synthetic intermediacy . This compound is characterized by its nitro group (-NO₂) and carbonyl chloride functional groups.

Synthesis Analysis

The synthesis of this compound involves the reaction of a pyrazole derivative with a chlorinating agent. While specific synthetic routes may vary, the general procedure includes the introduction of the nitro group followed by chlorination of the carbonyl group. Researchers have explored various methods to achieve this transformation, including both conventional and novel approaches .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

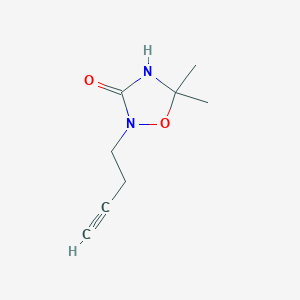

- Pyrazolyl-Oxadiazoles Synthesis : A method was developed for synthesizing 3(5)-aryl-5(3)-pyrazolyl-1,2,4-oxadiazoles using acylation of amidoximes with acyl chlorides, including 5-Nitro-3-pyrazolecarbonyl chloride, followed by cyclization into respective oxadiazoles. This process includes studying nitration and nucleophilic substitution reactions in nitro derivatives (Shkineva et al., 2021).

Chemical Synthesis and Cycloaddition Reactions

- Synthesis of N-aryl-2-furohydrazonyl Chlorides : Novel compounds like N-phenyl-2-furohydrazonyl chloride and its p-nitro analog were prepared. These served as precursors for synthesizing various 3-(2-furyl)-2-pyrazoline derivatives and their pyrazoles, demonstrating the versatility of similar compounds (Shawali et al., 1990).

Formation of Stable Intermediates

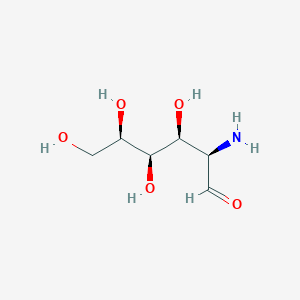

- 5-Hydroxy-2-pyrazolines Synthesis : The reaction of 1,3-dicarbonyl compounds with strong electron-withdrawing substituents with hydrazine or its derivatives leads to stable intermediates for pyrazoles synthesis. This underscores the role of compounds like this compound in forming pyrazoles (Zelenin et al., 2002).

Histochemical Purposes

- Cytochemical Demonstration : A novel compound was introduced for histochemical purposes, demonstrating the utility of nitrophenyl-substituted compounds in visualizing enzymic activity in tissue sections (Nachlas et al., 1957).

Catalytic Activities

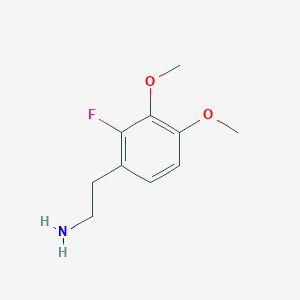

- Catalysis in Arylation Reactions : A method for the functionalization of the pharmacologically relevant pyrazole scaffold was developed, highlighting the potential of nitro-1H-pyrazoles in catalytic arylation processes (Iaroshenko et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-nitro-1H-pyrazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O3/c5-4(9)2-1-3(7-6-2)8(10)11/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEBUMDPDXFHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

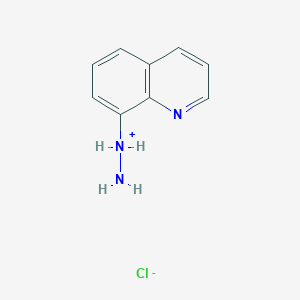

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

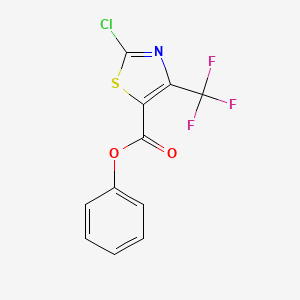

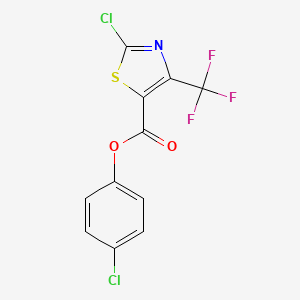

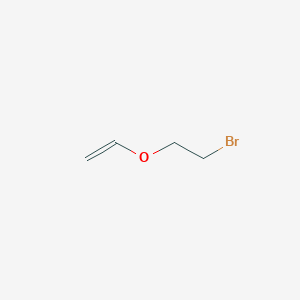

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3281127.png)

![1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B3281167.png)